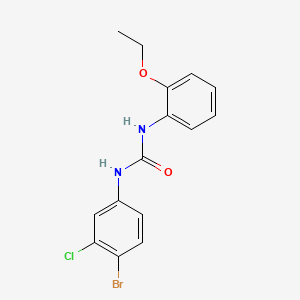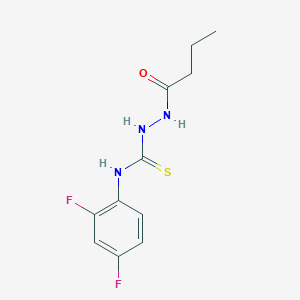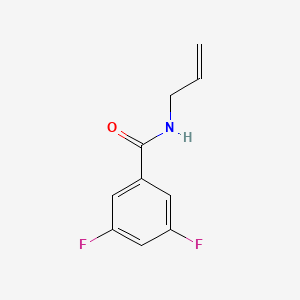![molecular formula C20H13BrO3 B4758953 2-(4-bromobenzylidene)-6-methoxybenzo[de]chromen-3(2H)-one](/img/structure/B4758953.png)
2-(4-bromobenzylidene)-6-methoxybenzo[de]chromen-3(2H)-one
描述
2-(4-bromobenzylidene)-6-methoxybenzo[de]chromen-3(2H)-one, also known as BBCM, is a synthetic compound that belongs to the class of flavonoids. This compound has gained significant attention in recent years due to its potential therapeutic applications in various diseases.
作用机制
The mechanism of action of 2-(4-bromobenzylidene)-6-methoxybenzo[de]chromen-3(2H)-one is not fully understood, but it is believed to act through multiple pathways. 2-(4-bromobenzylidene)-6-methoxybenzo[de]chromen-3(2H)-one has been found to inhibit the activity of various enzymes such as topoisomerase II, which is involved in DNA replication, and COX-2, which is involved in inflammation. It has also been found to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
2-(4-bromobenzylidene)-6-methoxybenzo[de]chromen-3(2H)-one has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to tumors. 2-(4-bromobenzylidene)-6-methoxybenzo[de]chromen-3(2H)-one has also been found to reduce oxidative stress and inflammation, which are involved in the pathogenesis of various diseases.
实验室实验的优点和局限性
2-(4-bromobenzylidene)-6-methoxybenzo[de]chromen-3(2H)-one has several advantages for lab experiments. It is easy to synthesize and can be obtained in good yield. It is also stable under normal laboratory conditions and can be stored for long periods. However, there are some limitations to its use in lab experiments. 2-(4-bromobenzylidene)-6-methoxybenzo[de]chromen-3(2H)-one is insoluble in water, which can make it difficult to administer to cells or animals. It also has low bioavailability, which can limit its effectiveness in vivo.
未来方向
There are several future directions for the research on 2-(4-bromobenzylidene)-6-methoxybenzo[de]chromen-3(2H)-one. One area of interest is the development of more efficient synthesis methods that can increase the yield and purity of the compound. Another area of interest is the investigation of the pharmacokinetics and pharmacodynamics of 2-(4-bromobenzylidene)-6-methoxybenzo[de]chromen-3(2H)-one in vivo. This can help to determine the optimal dosage and administration route for therapeutic applications. Furthermore, the investigation of the potential synergistic effects of 2-(4-bromobenzylidene)-6-methoxybenzo[de]chromen-3(2H)-one with other drugs or compounds can lead to the development of more effective treatment strategies for various diseases.
科学研究应用
2-(4-bromobenzylidene)-6-methoxybenzo[de]chromen-3(2H)-one has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. Several studies have shown that 2-(4-bromobenzylidene)-6-methoxybenzo[de]chromen-3(2H)-one has anticancer properties and can inhibit the growth of cancer cells. It has also been found to have anti-inflammatory effects by reducing the production of inflammatory cytokines. Furthermore, 2-(4-bromobenzylidene)-6-methoxybenzo[de]chromen-3(2H)-one has shown neuroprotective effects and can prevent neuronal damage in neurodegenerative disorders.
属性
IUPAC Name |
(3E)-3-[(4-bromophenyl)methylidene]-8-methoxy-2-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrO3/c1-23-16-10-9-15-19-14(16)3-2-4-17(19)24-18(20(15)22)11-12-5-7-13(21)8-6-12/h2-11H,1H3/b18-11+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEIZNDSAXDVFPT-WOJGMQOQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=CC=C3C2=C(C=C1)C(=O)C(=CC4=CC=C(C=C4)Br)O3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C2C=CC=C3C2=C(C=C1)C(=O)/C(=C\C4=CC=C(C=C4)Br)/O3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![diethyl {5-[(4-methylphenyl)amino]-6-oxo-6H-anthra[1,9-cd]isoxazol-3-yl}malonate](/img/structure/B4758871.png)
![N-[3-(dimethylamino)propyl]-N',N'-dimethyl-N-(3-methylbenzyl)-1,3-propanediamine](/img/structure/B4758876.png)
![N-[4-(dimethylamino)phenyl]-2-[(4,5-diphenyl-1,3-oxazol-2-yl)thio]acetamide](/img/structure/B4758889.png)
![4-tert-butyl-N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]benzamide](/img/structure/B4758894.png)

![N-1,3,4-thiadiazol-2-yl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide](/img/structure/B4758906.png)
![3-cyclopentyl-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}propanamide](/img/structure/B4758908.png)
![4-methoxyphenyl N-methyl-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B4758919.png)
![2-[(4-tert-butylphenyl)sulfonyl]-N-(3,4-dimethylphenyl)hydrazinecarboxamide](/img/structure/B4758933.png)

![3-[(4-amino-6,6-dimethyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio]-N-(4-propoxybenzyl)propanamide](/img/structure/B4758940.png)

![methyl 2-[({[4-bromo-1-(4-chlorobenzyl)-1H-pyrazol-3-yl]amino}carbonothioyl)amino]-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B4758963.png)
